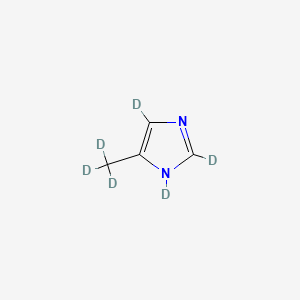
Cetylamine-d33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cetylamine-d33 is a deuterium-labeled version of cetylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, which include stability and the ability to act as a tracer in various chemical processes .
Métodos De Preparación
Cetylamine-d33 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into cetylamine. The process involves the deuteration of cetylamine, which can be achieved through various synthetic routes. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents . Industrial production methods typically involve large-scale deuteration processes under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Cetylamine-d33 undergoes similar chemical reactions as its non-deuterated counterpart, cetylamine. These reactions include:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cetylamine-d33 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotopic labeling
Mecanismo De Acción
The mechanism of action of cetylamine-d33 is similar to that of cetylamine. The deuterium atoms in this compound can affect the pharmacokinetic and metabolic profiles of the compound. Deuterium substitution can lead to changes in the rate of metabolic reactions, often resulting in slower metabolism and longer half-life of the compound . This property is particularly useful in drug development, where it can enhance the efficacy and reduce the toxicity of pharmaceuticals.
Comparación Con Compuestos Similares
Cetylamine-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cetylamine: The non-deuterated version of this compound.
Octylamine-d17: Another deuterium-labeled amine with a shorter carbon chain.
Propiedades
Fórmula molecular |
C16H35N |
|---|---|
Peso molecular |
274.66 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
Clave InChI |
FJLUATLTXUNBOT-TUWMXWROSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
SMILES canónico |
CCCCCCCCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)


![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)



![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)




